![molecular formula C17H20ClN3O3S B2712206 (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone CAS No. 956203-84-2](/img/structure/B2712206.png)
(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C17H20ClN3O3S and its molecular weight is 381.88. The purity is usually 95%.
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Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. These parasites are transmitted through sandfly bites. The compound has demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a pharmacophore for developing safe and effective antileishmanial agents.
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal treatment outcomes and drug-resistant Plasmodium strains. However, the synthesized pyrazole derivatives (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Anti-Tubercular Potential
Researchers have explored the therapeutic potential of related imidazole-containing compounds. In one study, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized. Some of these compounds exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .
Other Pharmacological Activities
Indole derivatives, including those with pyrazole moieties, have diverse biological applications. While not directly related to the compound , it’s worth noting that indole derivatives play roles in various fields, such as plant hormones (e.g., indole-3-acetic acid) and clinical therapeutics .
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of “(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone” could potentially be related to these biological activities.
Mode of action
Many pyrazole derivatives work by interacting with enzymes or receptors in the body, often through hydrogen bonding or other types of molecular interactions .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways “(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone” might affect. Given the wide range of activities associated with pyrazole derivatives, it’s likely that multiple pathways could be involved .
Result of action
Based on the biological activities associated with pyrazole derivatives, it could potentially have a range of effects, depending on its specific targets .
properties
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-10-13(2)21(19-12)17(22)14-6-7-15(18)16(11-14)25(23,24)20-8-4-3-5-9-20/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKZMYDUCYXWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone |
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